1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride
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Overview
Description
1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H12FNO·HCl It is a derivative of phenethylamine and contains a fluorine atom and a methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-fluoro-6-methoxybenzaldehyde with nitromethane in the presence of a strong base, followed by reduction of the resulting nitro compound to the amine. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce the corresponding amine or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in biological studies to investigate its effects on various biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride can be compared with other similar compounds, such as:
2-Fluoro-6-methoxyphenol: This compound lacks the ethanamine group and has different chemical properties and applications.
(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride:
Properties
IUPAC Name |
1-(2-fluoro-6-methoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEBCSDHRYRUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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